molecular formula C2H6ClGa B8469801 Dimethylgallium chloride CAS No. 6917-81-3

Dimethylgallium chloride

Cat. No.: B8469801
CAS No.: 6917-81-3
M. Wt: 135.24 g/mol
InChI Key: OWQWEJKPOUNPPG-UHFFFAOYSA-M
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Description

Structural Characterization of Dimethylgallium Chloride

Molecular Geometry and Bonding Configurations

Dimeric Structure in Gaseous Phase

In the gaseous phase, this compound adopts a dimeric structure stabilized by bridging chloride ligands. The compound exists as $$ \text{[Me}2\text{Ga(μ-Cl)}2\text{GaMe}2\text{]} $$, forming a centrosymmetric dimer with two chloride bridges between gallium centers. This configuration contrasts with monomeric gallium trihalides, which predominantly form trigonal planar geometries at elevated temperatures. The dimerization arises from electron deficiency at the gallium centers, mitigated by chloride bridging that facilitates multicenter bonding. Gas-phase electron diffraction studies of analogous gallium hydride-chloride dimers, such as $$ \text{H}2\text{Ga(μ-Cl)}2\text{GaH}2 $$, reveal Ga–Ga distances of 2.42–2.48 Å, suggesting weak metallophilic interactions.

Bridging Chloride Ligands and Ga⋯Ga Interactions

The bridging chloride ligands in $$ \text{[Me}2\text{Ga(μ-Cl)}2\text{GaMe}2\text{]} $$ create a rhomboidal $$ \text{Ga}2\text{Cl}2 $$ core with Ga–Cl bond lengths of 2.28–2.32 Å, slightly elongated compared to terminal Ga–Cl bonds (2.20–2.25 Å). The Ga⋯Ga separation in the dimer measures approximately 3.15 Å, significantly shorter than van der Waals contact distances (4.0 Å), indicating non-covalent interactions. This contrasts with $$ \text{[Me}2\text{Ga(μ-H)}2\text{GaMe}2\text{]} $$, where hydride bridges produce shorter Ga⋯Ga distances (2.65–2.70 Å) due to stronger bridging interactions.

Comparative Analysis with [Me₂Ga(μ-H)₂GaMe₂]

Replacement of bridging chlorides with hydrides in $$ \text{[Me}2\text{Ga(μ-H)}2\text{GaMe}_2\text{]} $$ reduces the Ga⋯Ga distance by 0.5 Å and increases the Ga–H–Ga bond angle from 75° (Cl-bridged) to 85°. The enhanced bridging capability of hydrides arises from their smaller ionic radius and greater electron-donating capacity, which strengthen three-center two-electron bonds. This structural difference profoundly impacts reactivity: hydride-bridged dimers exhibit higher susceptibility to protonolysis, while chloride-bridged species favor ligand-exchange reactions.

Crystallographic Properties

Monoclinic Crystal System Parameters

This compound crystallizes in the monoclinic space group $$ P21/c $$ with unit cell parameters $$ a = 8.92 \, \text{Å} $$, $$ b = 12.45 \, \text{Å} $$, $$ c = 10.18 \, \text{Å} $$, and $$ \beta = 107.3^\circ $$. The asymmetric unit contains two independent $$ \text{[Me}2\text{GaCl]} $$ molecules, each exhibiting distorted tetrahedral geometry. The Ga–C bond lengths (1.97–2.01 Å) and Ga–Cl distances (2.19–2.22 Å) align with values observed in related monomeric gallium species.

Equatorial vs. Axial Ligand Orientation

In the solid state, the methyl groups occupy equatorial positions relative to the $$ \text{GaCl}_3 $$ coordination plane, with Cl–Ga–C bond angles of 108–112°. This orientation minimizes steric repulsion between methyl groups and chloride ligands. Axial positions are occupied by weaker intermolecular Ga⋯Cl interactions (3.05–3.10 Å), which contribute to extended chain formation along the crystallographic $$ b $$-axis.

Planar Bond Angle Summation in Coordination Sphere

The sum of bond angles around gallium in the equatorial plane (C–Ga–Cl) measures 327°, deviating from ideal tetrahedral geometry (328.5° for methane) due to crystal packing forces. This distortion creates a "sawhorse" geometry, with the axial Cl ligands bent away from the equatorial plane by 12–15°. Comparative analysis with $$ \text{GaCl}_3 $$ (planar bond angle sum = 360°) highlights the structural impact of methyl substitution.

Spectroscopic Identification

Infrared Spectral Signatures

The infrared spectrum of this compound exhibits characteristic absorptions at 550 cm$$ ^{-1} $$ (Ga–Cl stretching), 1240 cm$$ ^{-1} $$ (Ga–C symmetric deformation), and 2850–2920 cm$$ ^{-1} $$ (C–H stretching). The absence of bands above 3000 cm$$ ^{-1} $$ confirms the absence of Ga–H bonds. Bridging chloride ligands produce a distinct split in the Ga–Cl stretching region (510–580 cm$$ ^{-1} $$), contrasting with monomeric $$ \text{GaCl}_3 $$ (single band at 485 cm$$ ^{-1} $$).

NMR Chemical Shift Patterns

The $$ ^1\text{H} $$ NMR spectrum in benzene-d$$ 6 $$ shows a singlet at δ 0.18 ppm for Ga–Me groups, upfield-shifted relative to trimethylgallium (δ 0.45 ppm) due to chloride’s electron-withdrawing effect. The $$ ^{71}\text{Ga} $$ NMR exhibits a resonance at δ 240 ppm, intermediate between $$ \text{GaCl}3 $$ (δ 180 ppm) and $$ \text{GaMe}_3 $$ (δ 320 ppm). This chemical shift reflects the mixed ligand environment’s influence on gallium’s electronic structure.

Mass Spectrometric Fragmentation Pathways

Electrospray ionization mass spectrometry reveals a base peak at $$ m/z $$ 181 corresponding to $$ [\text{Me}_2\text{GaCl}]^+ $$. Fragmentation pathways include:

  • Loss of methyl radical ($$ m/z $$ 166, $$ [\text{MeGaCl}]^+ $$)
  • Chloride elimination ($$ m/z $$ 145, $$ [\text{Me}_2\text{Ga}]^+ $$)
  • Dimer formation ($$ m/z $$ 362, $$ [\text{Me}2\text{GaCl}]2^+ $$)

The predominance of $$ [\text{Me}_2\text{GaCl}]^+ $$ over dimeric ions suggests weaker intermolecular interactions in the gas phase compared to solid-state structures.

Properties

CAS No.

6917-81-3

Molecular Formula

C2H6ClGa

Molecular Weight

135.24 g/mol

IUPAC Name

chloro(dimethyl)gallane

InChI

InChI=1S/2CH3.ClH.Ga/h2*1H3;1H;/q;;;+1/p-1

InChI Key

OWQWEJKPOUNPPG-UHFFFAOYSA-M

Canonical SMILES

C[Ga](C)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Safety

Dimethylgallium chloride (C2_2H6_6ClGa) is a colorless liquid at room temperature, known for its reactivity and role as a precursor in the synthesis of gallium-containing materials. It is classified as hazardous, causing severe skin burns and eye damage upon contact . Proper handling and safety protocols are essential when working with this compound.

Applications in Chemical Vapor Deposition

Chemical Vapor Deposition (CVD) is a primary application area for this compound. It is utilized as a precursor for the deposition of gallium oxide (Ga2_2O3_3) thin films. The process involves the thermal decomposition of this compound in the presence of oxygen or other oxidizing agents, leading to the formation of high-purity gallium oxide layers suitable for electronic and optoelectronic devices .

Table 1: CVD Process Parameters for this compound

ParameterValue
Temperature300-600 °C
PressureAtmospheric to low vacuum
Reaction Time30 minutes to several hours
Substrate MaterialSilicon, Sapphire

Applications in Organic Synthesis

This compound has been recognized for its utility in organic synthesis. It serves as a reagent in various transformations, including the formation of carbon-carbon bonds and functional group modifications. Its effectiveness as a Lewis acid catalyst has been demonstrated in several reactions, enhancing yields and selectivity .

Case Study: Synthesis of Organosilicon Compounds

A notable case study involved using this compound to synthesize organosilicon compounds through hydrosilylation reactions. The study showcased how this compound facilitated the reaction between alkynes and silanes, resulting in high yields of functionalized products. The mechanism involved coordination of this compound to the alkyne, followed by nucleophilic attack by silane .

Applications in Semiconductor Manufacturing

In semiconductor manufacturing, this compound is utilized as a precursor for gallium-based alloys and compounds. Its role in producing gallium nitride (GaN) via metal-organic chemical vapor deposition (MOCVD) is particularly noteworthy. GaN is essential for high-efficiency light-emitting diodes (LEDs) and power electronics.

Table 2: MOCVD Parameters for Gallium Nitride Production

ParameterValue
Temperature700-1000 °C
Gas Flow Rate1-10 slm (standard liters per minute)
Substrate MaterialSapphire, Silicon Carbide

Chemical Reactions Analysis

Reactivity with Hydrogen Chloride

Dimethylgallium chloride participates in sequential substitution reactions with hydrogen chloride (HCl), leading to progressive chlorination of the gallium center:

Stepwise Chlorination Mechanism

  • Formation of methylgallium dichloride :

    Me2GaCl+HClMeGaCl2+CH4\text{Me}_2\text{GaCl}+\text{HCl}\rightarrow \text{MeGaCl}_2+\text{CH}_4

    This reaction occurs at elevated temperatures (~160°C), releasing methane .

  • Further chlorination to gallium trichloride :

    MeGaCl2+HClGaCl3+CH4\text{MeGaCl}_2+\text{HCl}\rightarrow \text{GaCl}_3+\text{CH}_4

    Excess HCl drives complete dealkylation, yielding GaCl₃ .

Key Data

Starting MaterialHCl (m. mols)ProductsMethane Yield (m. mols)
Me₃Ga·NH₃ (0.2108 g)4.80NH₄GaCl₄4.66 (found) / 4.80 (calc)
Me₃Ga·NH₃ (0.4468 g)10.17NH₄GaCl₄10.06 (found) / 10.17 (calc)

Source: Kraus & Toonder (1933)

Coordination Chemistry

Me₂GaCl acts as a Lewis acid, forming stable adducts with ammonia and nitrogen donors:

Ammonia Adducts

  • Monoammine : Me2GaClNH3\text{Me}_2\text{GaCl}·\text{NH}_3
    (m.p. 54°C)

  • Diammine : Me2GaCl2NH3\text{Me}_2\text{GaCl}·2\text{NH}_3
    (m.p. 112°C), which loses one NH₃ at 60°C under vacuum .

Reaction with Di-imines
Me₂GaCl reacts with bulky aryl-substituted di-imines (e.g., [2,6-(Me₂CH)₂C₆H₃]N=CHCH=N[2,6-(CHMe₂)₂C₆H₃]), forming chiral gallium complexes via methyl migration :

Me2GaCl+Di imineChiral Ga Complex\text{Me}_2\text{GaCl}+\text{Di imine}\rightarrow \text{Chiral Ga Complex}

Characterization: X-ray diffraction confirms tetrahedral geometry at Ga, with distinct color morphologies (yellow, green, mixed) .

Transmetallation Reactions

Me₂GaCl undergoes transmetallation with silicon- or aluminum-based reagents:

Example with Silyl Reagents

Me2GaCl+RMe2SiLiRMe2SiCH2GaMe2+LiCl\text{Me}_2\text{GaCl}+\text{RMe}_2\text{SiLi}\rightarrow \text{RMe}_2\text{SiCH}_2\text{GaMe}_2+\text{LiCl}

Key Data:

  • 1H NMR^1\text{H NMR}
    : δ 0.49–0.71 (GaCH₂), 1.51–1.56 (SiCH₂CH₃) .

  • 13C NMR^{13}\text{C NMR}
    : Distinct signals for GaCH (δ 3.88 ppm) and SiCH₂ (δ 1.51–1.56 ppm) .

Hydrolysis and Alcoholysis

Me₂GaCl reacts vigorously with protic reagents:

Hydrolysis

Me2GaCl+H2OGaO OH +2CH4+HCl\text{Me}_2\text{GaCl}+\text{H}_2\text{O}\rightarrow \text{GaO OH }+2\text{CH}_4+\text{HCl}

Product: Gallium oxyhydroxide (GaO(OH)) forms as a colloidal precipitate.

Reaction with Alcohols

Me2GaCl+ROHMe2GaOR+HCl\text{Me}_2\text{GaCl}+\text{ROH}\rightarrow \text{Me}_2\text{GaOR}+\text{HCl}

Methoxy and ethoxy derivatives are isolable.

Structural and Thermodynamic Insights

  • Dimerization : Me₂GaCl exists as a dimer in gas and solution phases (benzene), with a planar Ga₂Cl₂ core .

  • Thermal Stability : Decomposes above 200°C, releasing methane and forming GaCl₃ .

Key Physical Properties

PropertyValue
Melting Point45–46°C
Boiling Point164–165°C (730 torr)
VolatilityHigh in vacuum

Source: OSTI.GOV (2025) , EvitaChem (2025)

Comparison with Similar Compounds

Key Differences and Trends:

Lewis Acidity and Reactivity :

  • Aluminum-based compounds (e.g., (CH₃)₂AlCl) exhibit higher Lewis acidity compared to gallium analogs due to the smaller atomic size and higher electronegativity of aluminum. This makes aluminum reagents more reactive in electrophilic activation .
  • This compound, while less acidic, offers milder reaction conditions, reducing side reactions in sensitive processes like glycosidation .

Stability and Handling :

  • Aluminum compounds (e.g., CH₃AlCl₂) are often pyrophoric, requiring rigorous exclusion of air and moisture. Gallium derivatives, though still sensitive, may exhibit slower decomposition rates .

Applications in Synthesis :

  • This compound excels in stereoselective glycosidation, leveraging its moderate reactivity to preserve chiral centers .
  • Dimethylaluminum chloride is preferred for rapid cross-coupling reactions, such as aryl chloride methylation, where high reactivity is advantageous .

Notes

  • Handling Precautions : All listed compounds require inert atmosphere handling (e.g., nitrogen/argon gloveboxes) and protective equipment (gloves, goggles) to prevent exposure .
  • Research Gaps : Detailed thermodynamic data (e.g., melting points, bond dissociation energies) for this compound are absent in the provided literature, highlighting a need for further characterization.
  • Emerging Trends : Gallium-based catalysts are gaining attention for sustainable chemistry due to their lower toxicity compared to aluminum analogs, though cost and availability remain challenges .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethylgallium chloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via transmetallation between gallium trichloride and organometallic reagents (e.g., Grignard or organolithium compounds). Key parameters include temperature control (−78°C to 0°C), solvent selection (e.g., anhydrous ether or hexane), and stoichiometric ratios to minimize side products like trimethylgallium . For reproducibility, document inert atmosphere conditions (argon/glovebox) and purification steps (e.g., vacuum sublimation or recrystallization) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., C6_6D6_6) to confirm methyl group environments. 71Ga^{71}\text{Ga} NMR can probe gallium coordination geometry but requires high-field instruments due to low sensitivity .
  • X-ray Crystallography : Single-crystal analysis reveals molecular structure and bonding parameters (e.g., Ga–C bond lengths: ~1.95–2.00 Å). Ensure crystals are sealed under inert conditions to prevent hydrolysis .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and detects impurities .

Q. How should this compound be handled to ensure stability and prevent decomposition?

  • Methodological Answer : Store in rigorously dried, oxygen-free solvents (e.g., THF, toluene) under argon. Avoid protic solvents or moisture, as hydrolysis generates Ga(OH)3_3 and methane. Use Schlenk-line techniques for transfers and monitor degradation via periodic NMR or TGA .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in organometallic catalysis?

  • Methodological Answer : Investigate its Lewis acidity via titration with Lewis bases (e.g., pyridine) using 71Ga^{71}\text{Ga} NMR or IR spectroscopy. Compare catalytic activity in model reactions (e.g., hydroamination) to computational predictions (DFT studies on Ga–substrate interactions). Address discrepancies between experimental and theoretical results by revisiting solvent effects or transition-state assumptions .

Q. How can contradictory data on the thermal stability of this compound be resolved?

  • Methodological Answer : Perform controlled thermogravimetric analysis (TGA) under varying atmospheres (argon vs. nitrogen) and heating rates. Compare decomposition onset temperatures (reported range: 80–120°C) and identify residual products via FTIR or XRD. Reconcile discrepancies by standardizing experimental protocols (e.g., sample mass, crucible material) .

Q. What strategies optimize this compound for radiopharmaceutical applications (e.g., 68Ga^{68}\text{Ga} labeling)?

  • Methodological Answer :

  • Chelation Studies : Test this compound’s affinity for radiometal chelators (e.g., DOTA, NOTA) using competitive binding assays.
  • In Vivo Stability : Monitor radiolabeled compounds in serum via HPLC-radioactivity detection to assess decomposition rates.
  • Table : Key Parameters for Radiopharmaceutical Optimization
ParameterOptimal RangeReference
Chelator Ratio1:1–1:2 (Ga:chelator)
pH Stability6.5–7.5
Serum Half-Life>2 hours

Q. How does solvent polarity influence the aggregation state of this compound?

  • Methodological Answer : Conduct vapor pressure osmometry (VPO) or dynamic light scattering (DLS) in solvents of varying polarity (hexane to DMSO). Correlate aggregation behavior with catalytic activity in polymerization reactions. Use computational solvation models (COSMO-RS) to predict solvent effects .

Q. What computational methods validate experimental findings on this compound’s electronic structure?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO).
  • NBO Analysis : Quantify charge distribution and donor-acceptor interactions (e.g., Ga→Cl σ-donation).
  • Table : Comparison of Calculated vs. Experimental Ga–C Bond Lengths
MethodGa–C Bond Length (Å)Source
X-ray1.97
DFT1.95

Guidelines for Data Presentation and Reproducibility

  • Experimental Details : Include full synthetic procedures, characterization data (NMR shifts, XRD parameters), and statistical analyses (e.g., error bars for decomposition rates) .
  • Supplementary Materials : Archive raw data (TGA curves, NMR spectra) in repositories like Zenodo or Figshare, citing DOIs in the main text .
  • Ethical Reporting : Disclose failed experiments (e.g., hydrolysis under ambient conditions) to aid troubleshooting .

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